molecular formula C16H15N5O2S B2532012 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2034523-09-4

1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2532012
CAS No.: 2034523-09-4
M. Wt: 341.39
InChI Key: IRNUPRQLMCJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Scientific Research Applications

1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Biological Studies:

    Industrial Applications: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

    Target of action

    Compounds containing the 1,2,3-triazole ring, such as this one, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds .

    Mode of action

    The 1,2,3-triazole ring can act as a ligand, binding to metal ions in enzymes or other proteins, potentially altering their function . The exact mode of action would depend on the specific targets in the body.

Preparation Methods

The synthesis of 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a “click” reaction, which involves the cycloaddition of an azide and an alkyne.

    Construction of the azetidine ring: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.

    Coupling of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Final assembly: The final step involves the condensation of the intermediate products to form the desired compound under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene or triazole rings, using reagents like halogens or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one include:

    1-Methyl-2-thiophen-2-yl-ethylamine: This compound shares the thiophene ring but differs in the rest of its structure.

    1-(Thiophen-2-yl)methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound contains the triazole and thiophene rings but lacks the azetidine and pyridinone moieties.

    2-(1H-pyrazol-1-yl)pyridine: This compound has a similar pyridine ring but differs in the other heterocyclic components.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-thiophen-2-yl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-19-10-13(12(7-15(19)22)14-3-2-6-24-14)16(23)20-8-11(9-20)21-5-4-17-18-21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNUPRQLMCJWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.